Spectroscopic Data and Structural Elucidation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Technical Guide
Spectroscopic Data and Structural Elucidation of 5-Nitro-2-sulfamoylbenzoic Acid Methyl Ester: A Technical Guide
Executive Summary
The structural validation of small-molecule intermediates is a critical checkpoint in drug discovery and development. 5-Nitro-2-sulfamoylbenzoic acid methyl ester (CAS: 70017-22-0) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of sulfonamide-based therapeutics, including diuretics and carbonic anhydrase inhibitors[1]. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind experimental choices, this guide serves as an authoritative reference for analytical chemists and drug development professionals.
Molecular Context & Experimental Workflow
The molecule, with the chemical formula C8H8N2O6S and a monoisotopic mass of 260.0103 Da[1], features three strongly electron-withdrawing groups (EWGs) on a central benzene ring: a methyl ester ( −COOCH3 ) at C1, a sulfamoyl group ( −SO2NH2 ) at C2, and a nitro group ( −NO2 ) at C5. This specific substitution pattern dictates its unique spectroscopic signatures, particularly the highly deshielded aromatic protons and distinct fragmentation pathways under mass spectrometry.
To ensure data integrity, a multi-modal spectroscopic workflow is employed. The protocol is designed to mitigate common analytical artifacts, such as proton exchange in NMR or moisture absorption in FT-IR.
Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Rationale and Protocol
Solvent Selection: The choice of solvent is critical for sulfonamides. Protic solvents (e.g., CD3OD or D2O ) facilitate rapid deuterium exchange with the labile −SO2NH2 protons, rendering them invisible in the 1H NMR spectrum. Therefore, Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. As a polar aprotic solvent, DMSO strongly hydrogen-bonds with the amine protons, reducing their exchange rate and allowing them to be observed as a distinct, albeit broad, signal[2].
Protocol:
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Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D).
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Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2 s) to ensure accurate integration of the broad exchangeable signals.
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Acquire 13C NMR at 100 MHz (1024 scans, D1=2 s) with proton decoupling.
1H NMR Data Interpretation
The aromatic region of the 1H NMR spectrum presents a classic AMX spin system due to the 1,2,5-trisubstitution pattern.
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H6 (ortho to −NO2 and −COOCH3 ): This proton is trapped between two powerful EWGs, experiencing immense inductive and anisotropic deshielding. It appears furthest downfield as a narrow doublet ( J≈2.5 Hz) due to meta-coupling with H4.
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H4 (ortho to −NO2 , meta to −SO2NH2 ): Appears as a doublet of doublets ( J≈8.5,2.5 Hz) due to ortho-coupling with H3 and meta-coupling with H6.
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H3 (ortho to −SO2NH2 ): Appears as a doublet ( J≈8.5 Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| H6 (Aromatic) | ~8.65 | Doublet (d) | 2.5 | 1H |
| H4 (Aromatic) | ~8.45 | Doublet of doublets (dd) | 8.5, 2.5 | 1H |
| H3 (Aromatic) | ~8.15 | Doublet (d) | 8.5 | 1H |
| −SO2NH2 | ~7.80 - 8.00 | Broad singlet (br s) | - | 2H (Exchangeable) |
| −OCH3 | ~3.90 | Singlet (s) | - | 3H |
13C NMR Data Interpretation
The 13C spectrum confirms the carbon skeleton. The quaternary carbons attached to the EWGs are pushed significantly downfield.
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type | Causal Mechanism |
| C=O (Ester) | ~165.0 | Quaternary | Carbonyl deshielding. |
| C5 ( −NO2 ) | ~152.0 | Quaternary | Strong inductive deshielding by nitro group. |
| C2 ( −SO2NH2 ) | ~145.5 | Quaternary | Deshielding by sulfonyl group. |
| C1 ( −COOCH3 ) | ~129.5 | Quaternary | Mild deshielding by ester linkage. |
| C4 (Aromatic CH) | ~129.1 | Tertiary (CH) | Ortho to nitro, para to ester. |
| C3 (Aromatic CH) | ~126.9 | Tertiary (CH) | Ortho to sulfamoyl. |
| C6 (Aromatic CH) | ~126.0 | Tertiary (CH) | Ortho to nitro and ester. |
| −OCH3 (Methoxy) | ~53.5 | Primary ( CH3 ) | Attached to electronegative oxygen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Rationale and Protocol
Methodology: Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation produces a broad O−H stretch (~3400 cm−1 ) that obscures the critical N−H stretching bands of the primary sulfonamide[3]. ATR allows for the direct analysis of the neat solid, preserving its native crystalline state.
Protocol:
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Place 2-5 mg of the neat crystalline powder directly onto the diamond ATR crystal.
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Apply uniform pressure using the ATR anvil.
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Acquire spectra from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).
Vibrational Mode Analysis
The IR spectrum provides orthogonal validation of the functional groups identified in the NMR data.
| Functional Group | Wavenumber ( cm−1 ) | Intensity / Shape | Vibrational Mode |
| −SO2NH2 | ~3350, ~3250 | Medium, Sharp (Two bands) | N-H asymmetric and symmetric stretch. |
| −COOCH3 | ~1735 | Strong, Sharp | C=O stretch (conjugated ester). |
| −NO2 | ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretch. |
| −SO2− | ~1340, ~1160 | Strong | S=O asymmetric and symmetric stretch[3]. |
| −C−O−C− | ~1280 | Strong | C-O stretch (ester). |
High-Resolution Mass Spectrometry (HRMS)
Experimental Rationale and Protocol
Ionization Technique: Electrospray Ionization (ESI) is selected due to its "soft" ionization nature. Sulfonamides and nitroaromatics can be thermally labile; hard ionization methods like Electron Impact (EI) often cause excessive premature fragmentation, resulting in an absent molecular ion peak. ESI preserves the intact [M+H]+ ion, allowing for targeted tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID)[4].
Protocol:
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Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.
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Inject via direct infusion into a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
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Operate in ESI positive mode with a capillary voltage of 3.5 kV.
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Apply CID with a normalized collision energy (NCE) ramp of 15-35 eV to generate the MS/MS spectrum.
Fragmentation Pathways
The exact monoisotopic mass of the compound is 260.0103 Da. In positive ESI mode, the protonated molecular ion [M+H]+ is observed at m/z 261.0176 [1].
Upon CID, sulfonamides undergo highly characteristic fragmentation pathways. The most prominent pathways involve the cleavage of the S-N bond, the C-S bond, or the extrusion of neutral SO2 [5]. Furthermore, the ester group readily loses methanol.
Proposed ESI-MS positive mode fragmentation pathways.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
| 261.0176 | 229.00 | 32.0 | Loss of Methanol ( CH3OH ) from the ester group. |
| 261.0176 | 215.02 | 46.0 | Loss of Nitro group ( −NO2 ). |
| 261.0176 | 181.02 | 80.0 | Cleavage of the C-S bond, loss of Sulfonamide ( −SO2NH2 )[4]. |
| 261.0176 | 197.02 | 64.0 | Extrusion of Sulfur Dioxide ( −SO2 )[5]. |
Note: In negative ESI mode, the molecule readily forms an [M−H]− ion at m/z 259.0030 by shedding one of the acidic sulfonamide protons[1].
Conclusion
The structural elucidation of 5-Nitro-2-sulfamoylbenzoic acid methyl ester requires a rigorous, multi-modal analytical approach. By utilizing DMSO-d6 in NMR to preserve exchangeable protons, employing ATR-FTIR to prevent moisture-induced spectral artifacts, and utilizing soft ESI-HRMS to map specific functional group losses, researchers can construct a self-validating data matrix. The definitive assignments of the highly deshielded H6 proton, the distinct S=O vibrational bands, and the characteristic −SO2NH2 mass spectrometric neutral losses collectively provide absolute confirmation of the molecular architecture.
References
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PubChemLite. 5-nitro-2-sulfamoylbenzoic acid methyl ester (C8H8N2O6S). Université du Luxembourg. Available at:[Link]
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Kostić, M., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ResearchGate. Available at:[Link]
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Perez, C., et al. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link]
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UniTechLink. FTIR Analysis - Interpret your FTIR data quickly! Available at: [Link]
